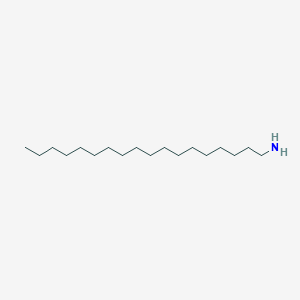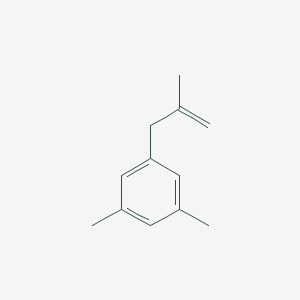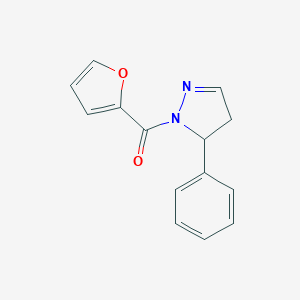
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline (FPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. FPP has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD), in animal models of oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to have a protective effect on the liver, kidneys, and heart by reducing the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), and by improving the histopathological changes in these organs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments. It has a high yield of synthesis and is relatively easy to purify. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is also sensitive to light and heat, which can cause degradation of the compound.
Orientations Futures
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has shown promising results in scientific research, and there are several future directions for its development. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be used as a lead compound in the development of new drugs for various diseases, such as cancer, inflammation, and oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been synthesized using various methods and has shown promising results in scientific research. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Méthodes De Synthèse
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be synthesized using various methods, including the reaction of 2-furoyl hydrazine with chalcones, the reaction of 2-furoyl hydrazine with α, β-unsaturated ketones, and the reaction of 2-furoyl hydrazine with β-diketones. The synthesis of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline using chalcones as a starting material is the most commonly used method. This method involves the reaction of 2-furoyl hydrazine with chalcones in the presence of a base and an acid catalyst. The reaction yields 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been extensively studied for its pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been used as a lead compound in the development of new drugs for various diseases.
Propriétés
Numéro CAS |
121306-84-1 |
|---|---|
Nom du produit |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
furan-2-yl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C14H12N2O2/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
Clé InChI |
ADDVAAPVTQYGAM-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Synonymes |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



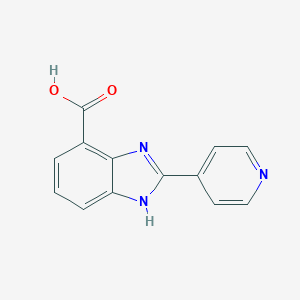
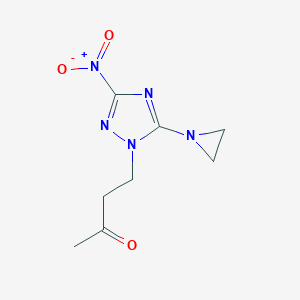

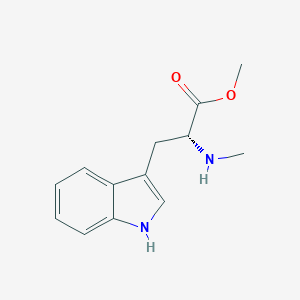
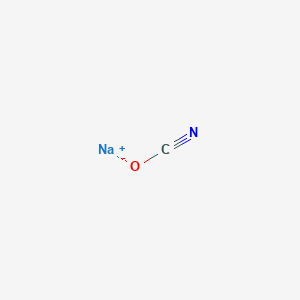




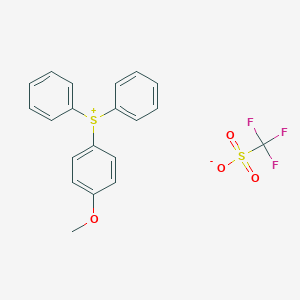
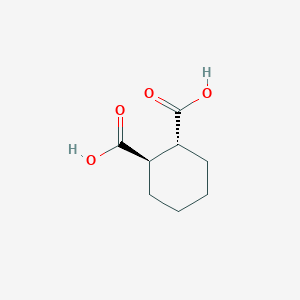
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
